8-Benzyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Benzyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Its structure includes a benzyl group at the 8-position and a pyridine-4-carbonyl substituent at the 4-position, with a carboxylic acid group at the 3-position (Figure 1).
Properties
IUPAC Name |
8-benzyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-19(17-6-10-22-11-7-17)24-18(20(26)27)15-28-21(24)8-12-23(13-9-21)14-16-4-2-1-3-5-16/h1-7,10-11,18H,8-9,12-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHABUHZFAGRKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=NC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Benzyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and functional groups suggest diverse biological activities, including interactions with various biological targets such as enzymes and receptors. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C21H23N3O4
- Molecular Weight : 381.4 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The spirocyclic structure enhances its binding affinity to various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the benzyl and pyridine groups may facilitate hydrophobic interactions and hydrogen bonding, which are critical for biological activity .
In Vitro Studies
Research indicates that compounds with similar structural features exhibit significant biological activities such as:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential for development as anticancer drugs.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound:
- A study on a related compound demonstrated good oral bioavailability and efficacy in preventing l-cystine stone formation in a knockout mouse model, highlighting the importance of structural modifications for enhancing bioactivity .
Case Studies
Synthesis and Structural Modifications
The synthesis of this compound typically involves the following steps:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The spirocyclic scaffold allows for extensive modifications. Key analogs differ in substituents at the 4- and 8-positions, influencing molecular weight, lipophilicity, and bioactivity:
*Calculated based on molecular formulas.
Key Observations:
- Substituent Bulk : The benzyl group at the 8-position (target compound) increases molecular weight and lipophilicity compared to methyl or propyl analogs .
- Aromatic Diversity : Pyridine-4-carbonyl (target compound) introduces nitrogen-based polarity, contrasting with purely aromatic benzoyl derivatives .
Physicochemical Properties
- Solubility : The pyridine-4-carbonyl group in the target compound may improve aqueous solubility compared to hydrophobic tert-butyl or fluorobenzoyl analogs .
- Purity: Most analogs are synthesized with ≥95% purity, as noted in commercial listings (e.g., 4-(4-chlorobenzoyl)-8-propyl-... at 95% purity) .
- Stability : The 1-oxa ring system is generally stable under standard conditions, though thia-substituted analogs (e.g., 8-benzyl-1-thia-4,8-diazaspiro...) may exhibit different degradation profiles .
Preparation Methods
Synthetic Routes to the Spirocyclic Core
The spiro[4.5]decane scaffold is central to the target compound. European Patent EP0413516B1 (Source 1) outlines a general pathway for synthesizing 1-oxa-3,8-diazaspiro[4.5]decane derivatives. Key steps include:
-
Cyclization of Piperidine Precursors :
-
Functionalization at Position 4 :
Introduction of the Pyridine-4-Carbonyl Group
The installation of the pyridine-4-carbonyl group is critical for biological activity. U.S. Patent 20110257213 (Source 5) describes coupling strategies for similar spiro compounds:
-
Acylation Reactions :
-
Alternative Coupling Agents :
Carboxylic Acid Functionalization
The carboxylic acid group at position 3 is introduced through hydrolysis or direct synthesis:
-
Ester Hydrolysis :
-
Direct Synthesis :
Purification and Characterization
Table 1: Purification Methods and Yields
Analytical Data :
-
IR Spectroscopy : CN stretch at 2240 cm⁻¹ (pyridine-carbonyl) .
-
¹H NMR : Benzyl protons as a multiplet at δ 7.25–7.35 ppm; spirocyclic CH₂ at δ 3.70–4.10 ppm .
-
13C NMR : Carboxylic acid carbon at δ 172.5 ppm; pyridine carbonyl at δ 167.8 ppm .
Challenges and Optimization
-
Spirocyclic Ring Stability :
-
Byproduct Formation :
-
Scale-Up Considerations :
Comparative Analysis of Synthetic Pathways
Table 2: Route Efficiency Comparison
| Route | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| A | 4 | 42 | High-purity final product | Lengthy purification steps |
| B | 3 | 55 | One-pot acylation | Lower thermal stability |
-
Route A : Sequential cyclization, acylation, and hydrolysis (Sources 1, 5).
-
Route B : Direct coupling of preformed spirocycle with pyridine-4-carboxylic acid (Source 3).
Industrial Applications and Modifications
While the compound is currently discontinued commercially (Source 2), its synthesis informs broader medicinal chemistry strategies:
Q & A
Q. What are the standard synthetic routes for 8-Benzyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
The synthesis typically involves multi-step organic reactions, such as coupling pyridine-4-carbonyl derivatives with spirocyclic intermediates. Protecting group strategies (e.g., tert-butoxycarbonyl) are often employed to preserve reactive sites during benzylation or acylation steps. Final purification may use column chromatography, and structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry .
Q. How is the compound structurally characterized?
Key characterization methods include:
- NMR spectroscopy : To confirm spirocyclic connectivity and substituent positions.
- Mass spectrometry (EI-MS or HRMS) : For molecular weight validation (e.g., observed m/z 803 in analogs) .
- X-ray crystallography : Resolves stereochemistry in crystalline forms (not explicitly cited but inferred from spirocyclic analogs in ).
Q. What safety protocols are recommended for handling this compound?
Refer to Safety Data Sheets (SDS) for hazard information. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Emergency procedures include rinsing exposed skin with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this spirocyclic compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s approach combines computational reaction path searches with experimental feedback loops to refine conditions (e.g., solvent choice, temperature) and improve yields .
Q. What strategies resolve contradictions in reported biological activities of analogous spirocyclic compounds?
Q. How to design biological activity screening for this compound?
Prioritize in vitro models (e.g., cell-free enzymatic assays) to evaluate targets like cyclooxygenase or lipoxygenase inhibition. Use dose-response curves (IC₅₀ determination) and compare with structurally related compounds (e.g., 4-(3,5-difluorobenzoyl) analogs) .
Q. What methodologies validate the stereochemical purity of the spirocyclic core?
- Chiral chromatography : Separate enantiomers using chiral stationary phases.
- Circular dichroism (CD) : Confirm absolute configuration.
- Single-crystal X-ray diffraction : Definitive resolution of stereochemistry .
Q. How to investigate the compound’s stability under varying pH and temperature?
Conduct accelerated stability studies :
- Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC-MS and identify byproducts (e.g., decarboxylation or hydrolysis products) .
Q. What techniques elucidate reaction mechanisms during synthesis?
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium to probe rate-determining steps.
- In situ FTIR/NMR : Track intermediate formation in real time .
Methodological Considerations
Q. How to address low yields in multi-step syntheses?
- Optimize protecting groups : Use Boc (tert-butoxycarbonyl) for amine protection to minimize side reactions.
- Screen catalysts : Transition metals (e.g., Pd) may enhance coupling efficiency .
Q. What analytical approaches ensure batch-to-batch consistency?
- HPLC purity assays : Use C18 columns with UV detection (λ = 254 nm).
- Elemental analysis : Verify %C, %H, %N against theoretical values (e.g., Anal. Calcd: C, 68.69; H, 4.23; N, 8.71) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
